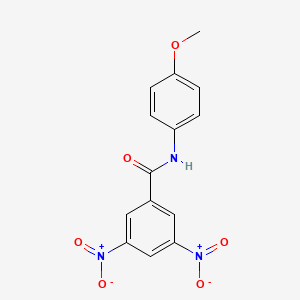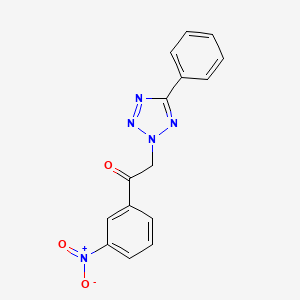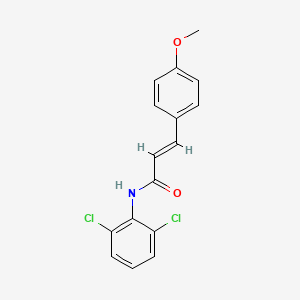![molecular formula C20H10BrCl3N2O2 B11692559 5-bromo-2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11692559.png)
5-bromo-2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple halogen atoms and a benzoxazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multiple steps, including halogenation, coupling reactions, and cyclization. One common method involves the use of Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . This method employs boron reagents and palladium catalysts to form carbon-carbon bonds, which are crucial in constructing the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound often involves scaling up the laboratory synthesis methods. For instance, the preparation of similar compounds has been successfully scaled up to produce large quantities with high yield and purity . This involves optimizing reaction conditions and using cost-effective starting materials to ensure the process is economically viable.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions like Suzuki–Miyaura.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the compound’s oxidation state.
Applications De Recherche Scientifique
5-bromo-2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-bromo-2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and benzoxazole ring play a crucial role in its binding affinity and activity. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes and biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5-bromo-2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to its specific combination of halogen atoms and the benzoxazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C20H10BrCl3N2O2 |
|---|---|
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
5-bromo-2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C20H10BrCl3N2O2/c21-10-1-5-15(23)14(7-10)19(27)25-12-3-6-18-17(9-12)26-20(28-18)13-4-2-11(22)8-16(13)24/h1-9H,(H,25,27) |
Clé InChI |
LHZYAUDVKFCQCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1NC(=O)C3=C(C=CC(=C3)Br)Cl)N=C(O2)C4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11692486.png)
![(4E)-3-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11692493.png)


![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11692506.png)
![(2Z,5Z)-5-(3-bromo-4-hydroxy-5-iodobenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692508.png)
![2-[4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]-5-nitrobenzonitrile](/img/structure/B11692509.png)

![N-(4-fluorobenzyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692525.png)
![2-iodo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B11692527.png)
![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11692532.png)
![N-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B11692540.png)
![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B11692543.png)
![3-{[(E)-(2,3-dichlorophenyl)methylidene]amino}benzamide](/img/structure/B11692556.png)
